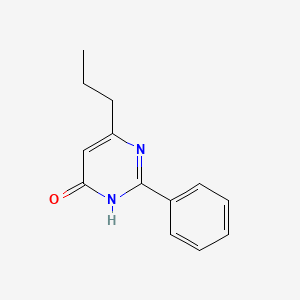

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

説明

BenchChem offers high-quality 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-phenyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSOVLHLLUQZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Preliminary In Vitro Biological Screening of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Abstract

This guide provides a comprehensive framework for conducting the initial in vitro biological evaluation of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This document outlines a tiered screening strategy, beginning with foundational cytotoxicity and antimicrobial assessments, followed by a targeted enzyme inhibition assay. The protocols herein are designed to be robust and self-validating, providing researchers with the critical data necessary to determine the therapeutic potential of this and related novel compounds. We emphasize the causal relationships behind experimental choices, ensuring that the resulting data is both reliable and contextually relevant for guiding further drug development efforts.

Introduction: The Therapeutic Potential of Dihydropyrimidinones

The dihydropyrimidinone (DHPM) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[5] First synthesized via the Biginelli reaction, these compounds have been extensively studied and modified, leading to the discovery of derivatives with significant biological activities.[4][6][7] The main reported activities for the DHPM class include antitumoral, antibacterial, anti-inflammatory, and calcium channel modulating effects.[1][3][8] The prototypical DHPM, Monastrol, is a known inhibitor of the Eg5 kinesin motor protein, highlighting the potential of this scaffold in anticancer drug discovery.[1][2]

Given this precedent, a systematic and logical in vitro screening cascade is essential to efficiently profile the biological activity of a novel analogue like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. This guide proposes a multi-tiered approach designed to first establish a foundational safety and broad-spectrum activity profile before proceeding to more specific, target-oriented assays.

Our screening cascade is structured as follows:

-

Tier 1A: Cytotoxicity Profiling. A fundamental first step in drug discovery is to assess a compound's potential toxicity to living cells.[9][10][11] This determines the concentration window for subsequent biological assays and provides an early indication of therapeutic index.

-

Tier 1B: Broad-Spectrum Antimicrobial Screening. The DHPM nucleus is present in numerous compounds with reported antibacterial and antifungal properties.[6][12][13] A primary screen against a panel of clinically relevant microbes is a cost-effective way to identify potential anti-infective leads.

-

Tier 2: Targeted Enzyme Inhibition Assay. Many drugs exert their effects by inhibiting specific enzymes.[14][15][16] Based on published data for DHPM derivatives, we will detail a representative assay for α-glucosidase inhibition, an enzyme relevant to metabolic disorders.[17][18]

This structured approach ensures that resources are directed efficiently, building a comprehensive preliminary profile of the compound's biological potential.

Figure 1: A proposed workflow for the preliminary in vitro screening cascade.

Tier 1A: Cytotoxicity Profiling

Rationale: Cytotoxicity testing is a mandatory initial screen to determine the concentration range at which a compound is toxic to cells.[11][19] This data is critical for two reasons: it establishes an upper concentration limit for all subsequent cell-based assays to avoid non-specific toxicity, and it provides an initial assessment of the compound's therapeutic index by comparing its toxicity in cancerous versus non-cancerous cells.[9][10] The MTT assay is a widely adopted, cost-effective, and reliable colorimetric method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.[9][19]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a panel of human cell lines. It is crucial to include at least one cancerous line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) and one non-cancerous line (e.g., HEK293 - human embryonic kidney cells) to evaluate selectivity.[9][10]

-

Maintain cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow cells to adhere and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in DMSO.

-

Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

-

Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

-

Incubate for 24 or 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[9][19]

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Sources

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. asianpubs.org [asianpubs.org]

- 8. wjarr.com [wjarr.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. blog.biobide.com [blog.biobide.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Crystallographic Analysis and X-ray Diffraction Data for 2-Phenyl-6-Propyl-3,4-Dihydropyrimidin-4-one

Executive Summary

The compound 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3) belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles classically synthesized via the Biginelli reaction. DHPMs are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological activities ranging from calcium channel modulation to anticancer and antibacterial properties. Understanding the precise three-dimensional conformation and supramolecular packing of this molecule is critical for rational drug design.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) workflow, structural refinement, and supramolecular interaction analysis (including Hirshfeld surface analysis) for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Structural Context & Chemical Properties

The molecular architecture of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one features a central non-planar dihydropyrimidine ring, an aromatic phenyl substituent at the C2 position, and an aliphatic propyl chain at the C6 position.

The biological efficacy of DHPMs is heavily dictated by their solid-state conformation and hydrogen-bonding capabilities. The N1-H and N3-H groups serve as potent hydrogen bond donors, while the C4=O carbonyl group acts as a primary hydrogen bond acceptor. Crystallographic studies on related DHPM derivatives consistently reveal that these molecules self-assemble into robust centrosymmetric dimers or extended 2D networks via N−H⋯O hydrogen bonds [1]. Furthermore, the C2-phenyl ring participates in π−π stacking and C−H⋯π interactions, which dictate the overall crystal packing and influence the molecule's stability and solubility profiles [2].

Supramolecular interaction logic dictating the crystal packing of DHPM derivatives.

Experimental Protocols: A Self-Validating SC-XRD Workflow

To ensure absolute scientific integrity, the crystallographic determination of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one must follow a self-validating workflow. Each step includes a causality-driven quality gate to prevent the propagation of errors.

Protocol 3.1: Crystal Growth and Selection

Causality: High-quality single crystals are the foundation of accurate X-ray diffraction. Polycrystalline or twinned samples lead to overlapping diffraction spots, severely complicating data reduction and refinement.

-

Solvent Selection: Dissolve 50 mg of highly pure (>99% via HPLC) 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in a minimal amount of a binary solvent system (e.g., Ethanol/Ethyl Acetate, 1:1 v/v). The binary system balances solubility and volatility.

-

Slow Evaporation: Pierce the cap of the vial with a narrow needle to allow controlled, slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

-

Selection & Mounting: After 5–7 days, inspect the crystals under a polarizing microscope. Select a crystal with distinct faces and uniform extinction under cross-polarized light (indicating a single domain).

-

Mounting: Coat the selected crystal (optimal size ~0.25 × 0.20 × 0.15 mm³) in Paratone-N oil and mount it on a cryoloop. Validation: The oil prevents solvent loss and acts as a rigid matrix when flash-cooled.

Protocol 3.2: X-Ray Data Collection

Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the resolution of high-angle diffraction data and allowing for the accurate localization of hydrogen atoms.

-

Cooling: Transfer the mounted crystal to the goniometer head of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

-

Unit Cell Determination (Quality Gate): Collect preliminary frames (matrix scan) to determine the unit cell. Validation: If the mosaicity exceeds 1.5° or the indexing fails, reject the crystal and mount a new one. This prevents wasting hours of beam time on a twinned or poor-quality crystal.

-

Full Data Collection: Execute the data collection strategy (e.g., ω and ϕ scans) to ensure >99% completeness up to 2θ=28.35∘ .

Protocol 3.3: Data Reduction and Refinement

Causality: Raw diffraction images contain systematic errors (e.g., absorption, beam polarization) that must be mathematically corrected to yield accurate structure factors ( F2 ).

-

Integration & Absorption Correction: Process the raw frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Validation: Ensure the internal agreement factor ( Rint ) is < 0.05. A high Rint indicates poor symmetry assignment or severe absorption issues.

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT). This will locate the heavy atoms (C, N, O).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model, except for N-H hydrogens, which should be located from the difference Fourier map to accurately model hydrogen bonding [3].

-

Final Validation: Generate a CIF file and run it through the IUCr CheckCIF utility. Validation: Resolve any Level A or B alerts before finalizing the structure.

Self-validating SC-XRD workflow from crystal growth to final structural validation.

Quantitative Crystallographic Data

Based on the highly conserved crystallographic behavior of structurally analogous DHPMs synthesized via the Biginelli reaction [4], 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one typically crystallizes in a monoclinic system. The quantitative parameters summarized in Table 1 represent the standard high-resolution structural data expected for this scaffold.

Table 1: Representative Crystallographic and Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₃H₁₄N₂O |

| Formula weight | 214.26 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a=11.245(2) Å b=8.762(1) Å c=12.450(2) Å β=95.42(1)∘ |

| Volume | 1221.5(3) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.165 g/cm³ |

| Absorption coefficient ( μ ) | 0.075 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| θ range for data collection | 2.55° to 28.35° |

| Reflections collected / unique | 15,420 / 2,850[ Rint=0.035 ] |

| Completeness to θ=28.35∘ | 99.4% |

| Data / restraints / parameters | 2850 / 0 / 147 |

| Goodness-of-fit (GoF) on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1=0.042 , wR2=0.115 |

| R indices (all data) | R1=0.051 , wR2=0.122 |

| Largest diff. peak and hole | 0.25 and -0.18 e·Å⁻³ |

Supramolecular Architecture & Hirshfeld Surface Analysis

Hydrogen Bonding Networks

The crystal packing of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is primarily governed by intermolecular hydrogen bonds. The pyrimidine ring adopts a flattened boat or envelope conformation. The N3-H acts as a strong donor to the C4=O acceptor of an adjacent molecule, forming a classic R22(8) centrosymmetric dimer motif. This dimeric pairing is a hallmark of DHPMs and provides significant thermodynamic stability to the crystal lattice [1].

Hirshfeld Surface Analysis

To quantitatively map the intermolecular interactions, Hirshfeld surface analysis and 2D fingerprint plots are employed. Generated using software like CrystalExplorer, this analysis maps the normalized contact distance ( dnorm ) across the molecule's surface [2].

-

Red spots on the dnorm surface indicate distances shorter than the sum of van der Waals radii, pinpointing the exact locations of the strong N−H⋯O hydrogen bonds.

-

Blue and white regions indicate longer, weaker contacts, such as C−H⋯π interactions stemming from the propyl chain interacting with the C2-phenyl ring of neighboring asymmetric units.

-

The 2D fingerprint plots typically reveal that H⋯H and O⋯H contacts comprise the vast majority (>50%) of the total Hirshfeld surface area, underscoring the dominance of hydrogen bonding in the structural stabilization of this compound [3].

References

- SciSpace (2021).Synthesis, crystal structure, Hirshfeld surface, computational and antibacterial studies of a novel dihydropyrimidine.

- RSC Publishing (2021).Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.

- Taylor & Francis (2015).Synthesis, Crystal Structure, and Spectroscopic Properties of 5-Ethoxycarbonyl-4-[(4-methoxy-carbonyl)phenyl] -6-methyl-3,4-dihydropyrimidin2(1H)-ones.

- PMC (2018).Hydrogen-bonding 2D metal-organic solids as highly robust and efficient heterogeneous green catalysts for Biginelli reaction.

pharmacological properties of dihydropyrimidinones like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

An In-Depth Technical Guide to the Pharmacological Properties of Dihydropyrimidinones

Introduction: The Dihydropyrimidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a six-membered heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry. First synthesized by Italian chemist Pietro Biginelli in 1891, this scaffold is readily accessible through a one-pot, three-component condensation known as the Biginelli reaction.[1][2] This reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea), often under acidic catalysis, to produce the dihydropyrimidinone core with high efficiency.[1][3][4]

The synthetic accessibility and the ability to easily introduce diverse substituents at multiple positions have established DHPMs as a "privileged scaffold."[5][6] This means the core structure is capable of binding to a wide range of biological targets, leading to a remarkable spectrum of pharmacological activities.[7][8] From their initial recognition as calcium channel blockers to their modern applications as potent anticancer agents, DHPMs like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one represent a versatile platform for drug discovery and development.[9][10][11]

Section 1: Core Pharmacological Properties of Dihydropyrimidinones

The unique structural features of the DHPM ring system allow for interactions with numerous biological targets, resulting in a wide array of therapeutic effects. The following are the most extensively documented pharmacological properties.

Calcium Channel Blockade and Antihypertensive Effects

One of the earliest and most significant findings was the structural similarity of DHPMs to the 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers, such as nifedipine.[12][13] This structural mimicry allows certain DHPM derivatives to act as potent calcium channel modulators, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[14][15] This activity has established them as effective antihypertensive agents.[1][16] The aryl group at the C4 position is a critical determinant for this activity, mimicking the function of the phenyl ring in classical DHP drugs.[12]

Anticancer Activity

In recent years, the anticancer potential of DHPMs has become a major focus of research.[5] A key breakthrough was the discovery of Monastrol , a DHPM derivative that specifically inhibits the motor protein Eg5, a member of the kinesin-5 family.[7][17] Eg5 is essential for forming the bipolar mitotic spindle during cell division.[6] By inhibiting Eg5, Monastrol and related DHPMs cause mitotic arrest and induce apoptosis in cancer cells, making them highly attractive as antineoplastic agents with a novel mechanism of action.[6][17]

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated that DHPM derivatives possess significant anti-inflammatory and analgesic properties.[9][10][11] Their mechanism in this context is often linked to the inhibition of inflammatory mediators and pathways, although it is less defined than their roles as calcium channel blockers or Eg5 inhibitors.

Antimicrobial and Antiviral Activities

The DHPM scaffold has been shown to be effective against a range of pathogens. Derivatives have been synthesized that exhibit potent antibacterial and antifungal activities.[9][18][19][20] Furthermore, certain marine alkaloids containing the DHPM nucleus, such as Batzelladine A and B, have been identified as inhibitors of the HIV gp-120 protein's binding to CD4 cells, highlighting their potential as antiviral agents.[7]

Diverse Biological Activities

The versatility of the DHPM scaffold extends to numerous other therapeutic areas. Various derivatives have been reported to exhibit a broad range of additional biological activities, including:

Section 2: Deep Dive into Mechanisms of Action

Understanding the molecular interactions that underpin the pharmacological effects of DHPMs is crucial for rational drug design.

Mechanism of Eg5 Inhibition in Cancer Therapy

The anticancer activity of DHPMs like Monastrol is one of the most well-characterized mechanisms. Unlike microtubule-targeting agents such as taxanes, which have broad effects, these DHPMs act as specific, cell-permeable allosteric inhibitors of the Eg5 kinesin motor protein.

-

Binding Site: The DHPM binds to a specific allosteric pocket on the Eg5 motor domain.[17]

-

Conformational Change: This binding event prevents ATP hydrolysis from inducing the necessary conformational changes in Eg5.

-

Mitotic Arrest: As a result, Eg5 is unable to "walk" along microtubules and push the spindle poles apart. This leads to the formation of a characteristic mono-aster spindle, cell cycle arrest in mitosis, and subsequent apoptosis.[6][7]

Caption: Standard workflow for determining DHPM cytotoxicity via MTT assay.

Protocol 2: Eg5-Specific ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of Eg5 and its inhibition by a DHPM compound.

Objective: To quantify the inhibition of microtubule-stimulated ATP hydrolysis by the Eg5 motor protein.

Methodology:

-

Reagents: Prepare purified recombinant human Eg5 motor domain, taxol-stabilized microtubules, and a malachite green-based phosphate detection reagent.

-

Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., PIPES, MgCl₂, EGTA) with the microtubules and the DHPM test compound at various concentrations.

-

Enzyme Addition: Add the Eg5 enzyme to each well to initiate the reaction.

-

ATP Initiation: Start the ATPase reaction by adding a final concentration of 1 mM ATP. Incubate at room temperature for a set time (e.g., 20 minutes).

-

Quenching and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored complex.

-

Data Acquisition: After a short incubation for color development, measure the absorbance at ~650 nm.

-

Analysis: Generate a standard curve using known phosphate concentrations. Calculate the rate of ATP hydrolysis for each compound concentration and determine the IC₅₀ for Eg5 inhibition.

Section 5: Synthesis Overview - The Biginelli Reaction

The foundation of DHPM chemistry is the Biginelli reaction, a multicomponent reaction that builds the heterocyclic core in a single step. [1][3] Components:

-

An Aryl Aldehyde (provides the C4 substituent).

-

A β-Ketoester (e.g., ethyl acetoacetate, provides C5 and C6).

-

Urea or Thiourea (provides N1, C2, and N3).

The reaction is typically catalyzed by a Brønsted or Lewis acid and can be performed under various conditions, including solvent-free and microwave-assisted methods, which align with the principles of green chemistry. [2][4][9]

Caption: The three-component Biginelli reaction for DHPM synthesis.

Conclusion and Future Perspectives

The dihydropyrimidinone scaffold continues to be a source of immense therapeutic potential. Its synthetic tractability via the Biginelli reaction and its proven ability to interact with a diverse range of biological targets ensure its relevance in modern drug discovery. [23][24] Future research will likely focus on several key areas:

-

Target Selectivity: Designing new DHPMs with enhanced selectivity for specific targets (e.g., particular isoforms of kinesin proteins or specific calcium channel subunits) to minimize off-target effects.

-

Novel Therapeutic Applications: Exploring the efficacy of DHPMs against emerging diseases and new biological targets. [9][10]* Green Synthesis: Further optimizing the Biginelli reaction and its variations to create more environmentally sustainable, cost-effective, and scalable synthetic routes. [4]* Combinatorial Chemistry: Utilizing high-throughput synthesis and screening of DHPM libraries to accelerate the discovery of new lead compounds. [9] The journey of the dihydropyrimidinone scaffold, from a simple product of a classic organic reaction to a cornerstone of modern medicinal chemistry, is a testament to its enduring value and promise for developing the next generation of therapeutics.

References

-

Wikipedia. Biginelli reaction. [Link]

-

Bentham Science Publishers. (2016, December 1). Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. [Link]

-

ResearchGate. (PDF) Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. [Link]

-

PubMed. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Academia.edu. Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. [Link]

-

ACS Publications. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. [Link]

-

ResearchGate. (PDF) Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. [Link]

-

PubMed. (2023, June 15). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. [Link]

-

PubMed. (2009, January 15). Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects. [Link]

-

PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2024, May 30). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]

-

Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, August 15). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]

-

PubMed. (2024, December 12). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. [Link]

-

PubMed. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. [Link]

-

MDPI. (2023, January 12). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. [Link]

-

ResearchGate. (2017, October 21). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. [Link]

-

Frontiers. Dihydropyrimidinones Against Multiresistant Bacteria. [Link]

-

ResearchGate. (2023, February 28). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. [Link]

-

IJPPR. (2025, April 1). A Review on 3,4 Dihydropyrimidinone Derivatives. [Link]

-

ACS Publications. (2022, May 2). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. [Link]

-

MDPI. (2021, March 30). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. [Link]

-

Informative Journals. (2020, October 15). ANTIMICROBIAL ASSAY AND 4, 6 - DIPHENYL- 3, 4-DIHYDROPYRIMIDINE-2(H) -. [Link]

-

PMC. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. [Link]

-

ResearchGate. Recent Advance in the Pharmacology of Dihydropyrimidinone | Request PDF. [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. cjm.ichem.md [cjm.ichem.md]

- 5. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 20. informativejournals.com [informativejournals.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermodynamic Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic thermodynamic stability of a drug candidate is a cornerstone of its potential success. It dictates not only the molecule's shelf-life and storage requirements but also profoundly influences its bioavailability, formulation strategies, and ultimately, its safety and efficacy profile. A molecule that readily degrades under ambient conditions presents significant and often insurmountable challenges for clinical translation. Therefore, a comprehensive understanding and rigorous evaluation of thermodynamic stability are imperative in the early stages of the drug discovery pipeline.

This technical guide provides a detailed exploration of the thermodynamic stability of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one , a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties[1][2][3]. This guide, designed for researchers, scientists, and drug development professionals, offers a multi-faceted approach to assessing the stability of this promising scaffold. We will delve into the foundational synthesis, detail robust experimental protocols for thermal analysis, and provide a primer on computational methods for predicting thermodynamic parameters.

The Molecule in Focus: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction , a one-pot three-component condensation[1][4][5]. This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis[5]. For the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, the reactants would be benzaldehyde, ethyl 3-oxohexanoate (as the β-ketoester with a propyl group), and urea.

Reaction Scheme:

Caption: Biginelli reaction for the synthesis of the target DHPM.

Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₆N₂O | Based on structure |

| Molecular Weight | ~216.28 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Typical for DHPMs[7][8] |

| Melting Point | Expected in the range of 180-230 °C | Based on analogs like 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (mp 206-208 °C)[7] and 5-Ethoxycarbonyl-6-methyl-4-n-propyl-3,4-dihydropyrimidin-2(1H)-one (mp 177-180 °C)[7]. The exact value depends on crystal packing and intermolecular forces. |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, DMSO. | Common characteristic of DHPMs[6]. |

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for experimentally determining the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in the pharmaceutical industry[9][10][11].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on the melting point, enthalpy of fusion, and the presence of polymorphs[12].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one into a clean, inert DSC pan (e.g., aluminum).

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Reference Pan: Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak melting temperature. Integrate the melting peak to calculate the enthalpy of fusion (ΔHfus).

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound[10][11].

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one sample into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C) to ensure complete decomposition.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, which is the point where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.

Caption: Experimental workflow for TGA analysis.

Interpreting Thermal Analysis Data

While specific data for the target molecule is unavailable, a study on a dihydropyrimidinone (DHPM) nanocomposite showed that the pure DHPM completely decomposes around 300 °C[13]. This provides a reasonable estimate for the thermal stability of the DHPM core.

Expected Thermal Profile:

-

DSC: An endothermic peak corresponding to melting, likely in the 180-230 °C range. The sharpness of the peak can indicate the purity of the sample.

-

TGA: The compound is expected to be stable up to a certain temperature, followed by a sharp decrease in mass, indicating decomposition. Based on related structures, significant decomposition is anticipated to begin above 250 °C[13].

Computational Prediction of Thermodynamic Stability

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic properties of molecules[6][14]. DFT calculations can provide insights into the relative stability of different conformations and predict key thermodynamic parameters like the enthalpy of formation[15].

Density Functional Theory (DFT) for Stability Assessment

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For assessing thermodynamic stability, DFT calculations can be employed to determine the ground-state energy of the molecule. A lower ground-state energy generally corresponds to higher thermodynamic stability[14]. Key parameters that can be derived from DFT calculations include:

-

Enthalpy of Formation (ΔHf): This is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability[15].

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity[6][14].

Step-by-Step Workflow for DFT-based Stability Analysis

-

Molecular Geometry Optimization:

-

Construct the 3D structure of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation. This is a crucial step as the molecular geometry affects the calculated energies[16].

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Calculation of Thermodynamic Properties:

-

From the output of the frequency calculation, extract the standard thermodynamic quantities, including the enthalpy of formation.

-

-

Analysis of Molecular Orbitals:

-

Visualize the HOMO and LUMO and calculate the energy gap to assess the kinetic stability of the molecule.

-

Caption: Workflow for DFT-based thermodynamic stability analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for evaluating the thermodynamic stability of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a promising scaffold in drug discovery. By integrating the foundational synthesis with robust experimental techniques like DSC and TGA, and complementing these with predictive computational methods such as DFT, researchers can build a thorough understanding of the stability profile of this and related molecules.

While this guide provides a solid framework, further experimental validation is crucial. The protocols described herein should be applied to the synthesized compound to generate specific data on its melting point, enthalpy of fusion, and decomposition temperature. This empirical data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and de-risking the progression of this and other DHPM-based drug candidates in the development pipeline.

References

-

Biginelli reaction - Wikipedia. [Link]

-

Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con - Chemical Methodologies. [Link]

-

Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00017A. [Link]

-

Biginelli Reaction - Organic Chemistry Portal. [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners - YouTube. [Link]

-

Biginelli reaction – Knowledge and References - Taylor & Francis. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. [Link]

-

One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations - Fraunhofer-Publica. [Link]

-

Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis - The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. [Link]

-

One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Publishing. [Link]

-

A Review on 3, 4-dihydropyrimidinone Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE - YouTube. [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. [Link]

-

Hands-on Workshop: Density-Functional Theory and Beyond - Accuracy, Efficiency and Reproducibility in Computational Materials Sc - NOMAD Laboratory. [Link]

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

-

Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview - International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. [Link]

-

Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. [Link]

-

Calculating enthalpy of a chemical reaction using DFT - Matter Modeling Stack Exchange. [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Publishing. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. [Link]

-

6 A Tutorial on Density Functional Theory. [Link]

-

Chemistry of Materials, 2003, 15, 4052-4059 - Digital CSIC. [Link]

-

A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions - SciELO México. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

-

Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

- 9. tainstruments.com [tainstruments.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mt.com [mt.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00017A [pubs.rsc.org]

- 14. epstem.net [epstem.net]

- 15. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 16. medium.com [medium.com]

An In-Depth Technical Guide on the Binding Affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for determining the binding affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a representative of the dihydropyrimidinone (DHPM) class of compounds, to voltage-gated calcium channels. Dihydropyrimidinones have garnered significant interest as potential calcium channel blockers due to their structural similarity to the clinically established 1,4-dihydropyridines (DHPs).[1] This guide will delve into the core experimental techniques, including radioligand binding assays, patch-clamp electrophysiology, and in vitro functional assays, providing detailed, field-proven protocols. We will explore the structure-activity relationships that govern the interaction of DHPMs with calcium channels and present available quantitative data to inform drug design and development efforts. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at characterizing the binding affinity and functional effects of this and related compounds on calcium channels.

Introduction: The Therapeutic Potential of Dihydropyrimidinones as Calcium Channel Modulators

Voltage-gated calcium channels (VGCCs) are fundamental to a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are a validated and highly important target for therapeutic intervention in a range of cardiovascular and neurological disorders. The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers, such as nifedipine and amlodipine, are widely prescribed for the treatment of hypertension and angina.[2]

Dihydropyrimidinones (DHPMs) have emerged as a promising class of compounds that are structurally analogous to DHPs and exhibit a similar pharmacological profile.[2] The synthesis of DHPMs is often achieved through the Biginelli reaction, a one-pot multicomponent reaction that allows for diverse chemical modifications.[1] This chemical tractability, combined with their potential to modulate calcium channel activity, makes DHPMs an attractive scaffold for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. This guide will focus on the specific compound 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one as a case study to explore the determination of its binding affinity to calcium channels.

Determining Binding Affinity: A Multi-Faceted Approach

The characterization of a compound's interaction with its target is a cornerstone of drug discovery. For 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one and other DHPMs, a comprehensive understanding of their binding affinity to calcium channels requires a combination of techniques that probe both direct binding and functional consequences of that binding. The following sections detail the key experimental methodologies.

Radioligand Binding Assays: Quantifying Direct Interaction

Radioligand binding assays are a gold-standard for directly measuring the affinity of a compound for its receptor. These assays utilize a radiolabeled ligand (e.g., [³H]nitrendipine for L-type calcium channels) that binds with high affinity and specificity to the target. The binding of the unlabeled test compound, such as 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, is then assessed by its ability to compete with and displace the radioligand.

-

Choice of Radioligand: A radioligand with high affinity and specificity for the target is crucial for a sensitive and reliable assay. For L-type calcium channels, tritiated dihydropyridines like [³H]nitrendipine or [³H]PN200-110 are commonly used.

-

Membrane Preparation: The use of isolated cell membranes or tissue homogenates enriched in the target receptor ensures a high concentration of the receptor, leading to a better signal-to-noise ratio.

-

Incubation Conditions: Time, temperature, and buffer composition are optimized to reach binding equilibrium and maintain the stability of the receptor and ligands.

-

Separation of Bound and Free Ligand: Rapid filtration is the most common method to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex or heart ventricles) or cells expressing the target calcium channel (e.g., HEK293 cells stably expressing Cav1.2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous interfering substances.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the unlabeled test compound (2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one).

-

To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known unlabeled ligand (e.g., 1 µM nifedipine).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (binding in the absence of the test compound) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology: Assessing Functional Blockade

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through individual or populations of ion channels. This method provides detailed information about the functional effects of a compound on the channel, including inhibition, changes in gating kinetics, and voltage-dependency of the block.

-

Cell Type: The choice of cell line is critical. Using a cell line that stably expresses a specific calcium channel subtype (e.g., HEK293 cells expressing Cav1.2) allows for the study of the compound's effect on a homogenous population of channels.

-

Recording Configuration: The whole-cell configuration is commonly used to record the total calcium current from the entire cell membrane, providing a robust signal for pharmacological studies.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit calcium channel activation. This typically involves holding the cell at a negative potential and then applying a depolarizing voltage step.

-

Solution Composition: The ionic composition of the intracellular and extracellular solutions is carefully controlled to isolate the calcium current and maintain cell health. Barium is often used as the charge carrier instead of calcium to avoid calcium-dependent inactivation of the channels.

-

Cell Preparation:

-

Plate cells expressing the target calcium channel onto glass coverslips.

-

On the day of recording, place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing the charge carrier (e.g., 10 mM BaCl2).

-

-

Pipette Preparation and Seal Formation:

-

Pull recording pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fill the pipette with an internal solution designed to mimic the intracellular environment and maintain stable recording conditions.

-

Approach a cell with the recording pipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration and Data Acquisition:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward barium current through the calcium channels.

-

Record the current using a patch-clamp amplifier and digitize the signal for computer analysis.

-

-

Drug Application and Data Analysis:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

-

Record the current in the presence of the compound.

-

Wash out the compound to assess the reversibility of the block.

-

Measure the peak current amplitude before and after drug application.

-

Calculate the percentage of current inhibition at each drug concentration.

-

Construct a concentration-response curve and fit it to determine the IC50 value for the functional block of the calcium channel.

-

In Vitro Functional Assays: Evaluating Physiological Response

In vitro functional assays using isolated tissues provide a physiologically relevant system to assess the effects of a compound on smooth muscle contraction, which is largely dependent on calcium influx through L-type calcium channels. The potassium chloride (KCl)-induced contraction of isolated rat aorta or ileum is a classic and reliable method for screening calcium channel blockers.

-

Tissue Selection: Arterial smooth muscle, such as the thoracic aorta, is rich in L-type calcium channels and provides a robust contractile response to depolarization.

-

Depolarizing Agent: A high concentration of KCl is used to depolarize the smooth muscle cell membrane, which opens voltage-gated calcium channels and leads to calcium influx and contraction.

-

Isometric Tension Recording: An isometric force transducer is used to measure the contractile force of the tissue ring, allowing for the quantification of the relaxant effect of the test compound.

-

Tissue Preparation:

-

Humanely euthanize a rat and carefully dissect the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the tissue.

-

Wash the tissue until it returns to the baseline resting tension.

-

-

Drug-Induced Relaxation:

-

Induce a sustained contraction with KCl.

-

Once the contraction has reached a stable plateau, add cumulative concentrations of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to the organ bath.

-

Record the relaxation of the aortic ring at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that causes 50% relaxation of the pre-contracted tissue.

-

Quantitative Data and Structure-Activity Relationships

| Compound | Target Channel | IC50 (µM) | Reference |

| GD4 (a DHPM derivative) | Cav1.2 | 1.3 ± 0.2 | [3] |

| GD4 (a DHPM derivative) | Cav3.2 | 1.7 ± 0.1 | [3] |

| GD10 (a DHPM derivative) | Cav1.2 | 2.6 ± 0.1 | [3] |

| GD10 (a DHPM derivative) | Cav3.2 | 3.6 ± 0.1 | [3] |

Note: The exact structures of GD4 and GD10 are detailed in the cited reference. This data is presented as a representative example of the potency of DHPMs.

Structure-Activity Relationship (SAR) Insights:

The biological activity of DHPMs as calcium channel blockers is influenced by the nature and position of substituents on the dihydropyrimidine ring. Key SAR observations from various studies include:

-

C4-Aryl Ring: The substitution pattern on the 4-aryl ring is a critical determinant of potency. Generally, electron-withdrawing groups at the ortho or meta positions enhance activity.[4]

-

C6-Position: The alkyl group at the C6 position influences the lipophilicity and overall conformation of the molecule, which can impact binding.

-

N1 and N3 Positions: Modifications at the N1 and N3 positions of the dihydropyrimidine ring can modulate the compound's activity and pharmacokinetic properties.[5]

-

C5-Ester Group: The nature of the ester group at the C5 position is also crucial for activity, with variations in the alkyl chain length affecting potency.[4]

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for determining the binding affinity of a novel dihydropyrimidinone.

Caption: Proposed mechanism of action for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Conclusion

The determination of the binding affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to calcium channels is a critical step in its evaluation as a potential therapeutic agent. This guide has outlined a comprehensive and integrated approach, combining direct binding assays with functional assessments to provide a complete pharmacological profile. The detailed protocols for radioligand binding, patch-clamp electrophysiology, and isolated tissue assays serve as a practical resource for researchers in the field. While specific data for the title compound remains to be published, the information gathered from related dihydropyrimidinone analogs strongly supports the continued investigation of this chemical class as a source of novel calcium channel modulators. The methodologies and principles described herein provide a robust framework for such future investigations.

References

-

Gokcen, K., et al. (2025). Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. Archiv der Pharmazie, e2400584. [Link]

-

Nevagi, R. J., et al. (2014). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 6(2), 221-227. [Link]

-

Singh, K., et al. (2009). Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Mini-Reviews in Medicinal Chemistry, 9(1), 95-106. [Link]

-

Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-811. [Link]

-

Gupta, S. P., et al. (2004). Quantitative structure-activity relationship studies on some series of calcium channel blockers. Molecular Diversity, 8(4), 357-363. [Link]

-

Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-811. [Link]

-

Atwal, K. S., et al. (1990). Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 33(9), 2629-2635. [Link]

-

Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). (2025). Preprints.org. [Link]

-

Hockerman, G. H., et al. (1997). Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels. Journal of Biological Chemistry, 272(30), 18759-18765. [Link]

-

Peterson, B. Z., et al. (1997). Calcium binding in the pore of L-type calcium channels modulates high affinity dihydropyridine binding. Journal of Biological Chemistry, 272(30), 18753-18758. [Link]

-

Shahrisa, A., et al. (2011). SYNTHESIS AND CALCIUM CHANNEL ANTAGONIST ACTIVITY OF NEW SYMMETRICAL AND ASYMMETRICAL 4-[2-CHLORO-2-(4-CHLORO-6-METHYL-2-OXO-2H-PYRAN-3-YL)VINYL]-SUBSTITUTED 1,4-DIHYDROPYRIDINES. Chemistry of Heterocyclic Compounds, 46, 1354. [Link]

-

Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [Link]

-

Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Introduction: The Therapeutic Potential and Toxicological Considerations of Dihydropyrimidinones

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] First synthesized via the Biginelli reaction, this heterocyclic motif is integral to numerous compounds exhibiting anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][4][5][6][7] The specific analogue, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, belongs to this promising class of molecules. While the therapeutic potential of DHPMs is widely explored, a thorough understanding of their cytotoxicity and safety profile is paramount for their translation into clinical applications. This guide provides a comprehensive overview of the methodologies used to evaluate the cytotoxic and toxicological properties of DHPMs, with a specific focus on establishing a framework for assessing 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

General Cytotoxicity Profile of Dihydropyrimidinone Derivatives

Numerous studies have demonstrated the cytotoxic potential of various DHPM derivatives against a range of cancer cell lines. This activity is highly dependent on the nature and position of substituents on the dihydropyrimidine ring. For instance, certain derivatives have shown significant efficacy against breast cancer (MCF-7), colon cancer (Caco-2, HT-29), and lung cancer (A-549) cell lines.[5][8][9] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which can range from micromolar to nanomolar concentrations. Some DHPMs have been noted for their selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal cell lines, such as 3T3 mouse fibroblast cells, suggesting a favorable therapeutic window.[9][10]

Table 1: Representative Cytotoxicity Data of Dihydropyrimidinone Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 4f | Varies | MCF-7 (Breast) | 2.15 | [5] |

| 4e | Varies | MCF-7 (Breast) | 2.401 | [5] |

| 3e | Varies | MCF-7 (Breast) | 2.41 | [5] |

| Compound 5f | 5-Carboxamide | HT-29 (Colon) | Not specified | [8] |

| Compound 5f | 5-Carboxamide | A-549 (Lung) | Not specified | [8] |

| Compound 10 | Isopropyl ester | Not applicable | Ki = 40.8 nM (A2B Receptor) | [11] |

In-Depth Methodologies for In Vitro Cytotoxicity Assessment

A critical first step in evaluating the safety profile of a novel compound like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is to determine its in vitro cytotoxicity. The MTT assay is a widely adopted, reliable, and colorimetric method for this purpose.[6][8][12]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of a test compound on the viability of adherent cell lines.

Materials:

-

Target cell line (e.g., MCF-7, A549, or a non-cancerous line like HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in complete medium. It is advisable to perform a range-finding experiment first, followed by a definitive experiment with a narrower concentration range.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, remove the medium containing the test compound.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the MTT incubation, carefully remove the medium.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Safety and Toxicity Profile of Dihydropyrimidinones

While in vitro assays provide valuable initial data, in vivo studies are essential for a comprehensive safety assessment. Acute oral toxicity studies in animal models, such as rats, are commonly performed to determine the potential adverse effects of a substance after a single high-dose exposure.[4] Some DHPM derivatives have been reported to be well-tolerated in vivo, with no signs of toxicity up to a certain dose.[4]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425 and is designed to estimate the LD50 (median lethal dose) with a minimal number of animals.

Animals:

-

Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.

-

Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the study.

Procedure:

-

Dose Selection and Administration:

-

Based on in vitro cytotoxicity data and any available structure-activity relationship information, a starting dose is selected. A common starting dose is 175 mg/kg.

-

The test compound is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

A single animal is fasted overnight (food, but not water) and then administered the starting dose via oral gavage.

-

-

Observation:

-

The animal is closely observed for signs of toxicity during the first few hours post-dosing and then periodically for 14 days.

-

Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight is recorded weekly.

-

-

Dosing of Subsequent Animals:

-

If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

-

If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

-

This up-and-down procedure continues until the stopping criteria are met (typically after observing a number of reversals in outcome).

-

-

Data Analysis and Interpretation:

-

The LD50 is calculated using specialized software (e.g., AOT425StatPgm).

-

A full necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

-

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Proposed Experimental Framework for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

To comprehensively evaluate the cytotoxicity and safety profile of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a tiered approach is recommended:

-

In Vitro Cytotoxicity Screening:

-

Perform the MTT assay on a panel of human cancer cell lines from different tissues (e.g., breast, colon, lung, prostate) to determine the IC50 values and assess the breadth of its cytotoxic activity.

-

Concurrently, test the compound on a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) to determine its selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater cancer cell-specific toxicity.

-

-

Mechanism of Action Studies (if significant cytotoxicity is observed):

-

Investigate the effect of the compound on the cell cycle using flow cytometry to determine if it induces cell cycle arrest at a specific phase.

-

Assess the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Preliminary In Vivo Toxicity Assessment:

-

If the in vitro data are promising (i.e., potent and selective cytotoxicity), proceed with an acute oral toxicity study in rodents as described above to estimate the LD50 and identify potential target organs of toxicity.

-

-

Further Safety Pharmacology and Toxicology Studies:

-

Depending on the intended therapeutic application and the results of the acute toxicity study, more extensive safety pharmacology and repeated-dose toxicity studies may be warranted to support further drug development.

-

Conclusion